Fluparoxan (hydrochloride)

Description

BenchChem offers high-quality Fluparoxan (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluparoxan (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

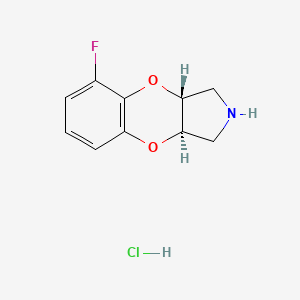

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11ClFNO2 |

|---|---|

Molecular Weight |

231.65 g/mol |

IUPAC Name |

(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1 |

InChI Key |

JNYKORXHNIRXSA-VTLYIQCISA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Origin of Product |

United States |

Historical Context and Conceptual Foundations of Fluparoxan Research

Early Discovery and Initial Pharmacological Characterization of Alpha-2 Adrenoceptor Antagonists

The concept of adrenoceptors was first proposed in 1948, leading to a classification of these receptors into α and β types. guidetopharmacology.org Further research led to the subdivision of α-receptors into α1 and α2 subtypes. guidetopharmacology.orgnih.gov This distinction was crucial, as it was discovered that α2-adrenoceptors, when activated, inhibit the release of norepinephrine (B1679862) from presynaptic neurons, acting as a form of negative feedback. wikipedia.org

Early research in this area utilized non-selective α-blockers as pharmacological tools to better understand the autonomic nervous system. wikipedia.org The development of more selective antagonists, such as yohimbine (B192690) and prazosin, allowed for a more precise characterization of the α1 and α2 receptor subtypes. nih.gov These early antagonists were instrumental in defining the physiological roles of α2-adrenoceptors, which are involved in a wide range of bodily functions, including blood pressure regulation, analgesia, and sedation. guidetopharmacology.org The initial understanding was that blocking these presynaptic α2-adrenoceptors could increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood regulation. wikipedia.org This hypothesis drove much of the early interest in developing α2-adrenoceptor antagonists as potential antidepressants. wikipedia.orgnih.gov

Evolution of Research Focus in the Development of Selective Adrenergic Ligands

The initial broad-stroke approach of targeting all α2-adrenoceptors gradually gave way to a more nuanced understanding of the receptor family. It became clear that three distinct subtypes of the α2-adrenoceptor exist: α2A, α2B, and α2C. physiology.org This discovery was a turning point, as it suggested that developing ligands with selectivity for specific subtypes could lead to more targeted therapeutic effects with fewer side effects. physiology.org

The lack of sufficiently subtype-selective ligands initially hampered research into the specific functions of each subtype. physiology.org However, advances in medicinal chemistry and molecular biology led to the development of compounds with greater selectivity. nih.govfrontiersin.org For example, research into idazoxan (B1206943) derivatives led to the identification of more selective antagonists. nih.gov The focus of research shifted from non-selective antagonists to developing ligands that could differentiate between the α2A, α2B, and α2C subtypes. This evolution was driven by the recognition that these subtypes have different distributions and functions within the central nervous system. wikipedia.orgfrontiersin.org For instance, the α2A and α2C subtypes are predominantly found in the central nervous system, while the α2B subtype has a more peripheral distribution. wikipedia.orgfrontiersin.org This refined understanding paved the way for the development of compounds like Fluparoxan (B20672), which boasts high selectivity for the α2-adrenoceptor over the α1-adrenoceptor. wikipedia.org

Preclinical Investigations Pertaining to Central Nervous System (CNS) Activity

Fluparoxan, with its high selectivity for α2-adrenoceptors, became a subject of intense preclinical investigation to understand its effects on the central nervous system. wikipedia.orgnih.gov A key finding from these studies was that Fluparoxan readily crosses the blood-brain barrier. wikipedia.org

Blockade of presynaptic α2-adrenoceptors by Fluparoxan leads to an increase in the synaptic concentrations of not only noradrenaline but also dopamine (B1211576) and acetylcholine (B1216132). wikipedia.orgnih.gov This multimodal neurochemical effect suggested potential therapeutic applications beyond depression.

Preclinical studies in various animal models demonstrated the central activity of Fluparoxan. In mice, it was shown to counteract the hypothermia and antinociceptive effects induced by the α2-adrenoceptor agonist clonidine (B47849). nih.gov In rats, Fluparoxan prevented the impairment of motor coordination caused by another agonist, UK-14304. nih.gov Furthermore, in dogs, orally administered Fluparoxan dose-dependently prevented the sedation and bradycardia induced by UK-14304. nih.gov

The ability of Fluparoxan to modulate multiple neurotransmitter systems has led to investigations into its potential for treating cognitive dysfunction associated with neurodegenerative diseases. wikipedia.orgnih.gov For example, chronic treatment with Fluparoxan was found to prevent age-related deficits in spatial working memory in a transgenic mouse model of Alzheimer's disease. frontiersin.org

The following table summarizes the key preclinical findings related to Fluparoxan's CNS activity:

| Animal Model | Agonist Used | Effect of Agonist | Effect of Fluparoxan | Reference |

| Mouse | Clonidine | Hypothermia, Antinociception | Prevention of effects | nih.gov |

| Rat | UK-14304 | Impaired Rotarod Performance | Dose-dependent prevention | nih.gov |

| Dog | UK-14304 | Sedation, Bradycardia | Dose-related prevention | nih.gov |

| Transgenic Mouse (Alzheimer's Model) | N/A (Age-related) | Spatial Working Memory Deficits | Prevention of deficits | frontiersin.org |

These preclinical investigations have provided a solid foundation for understanding the central nervous system pharmacology of Fluparoxan and have highlighted its potential as a modulator of cognitive function. nih.gov

Advanced Pharmacological Characterization in Preclinical Models

Receptor Binding Profiles and Affinity Determinations

Fluparoxan (B20672) is distinguished as a potent and highly selective α2-adrenoceptor antagonist. nih.govnih.gov Its high affinity for the α2-adrenoceptor family is a defining characteristic of its pharmacological profile. wikipedia.org Studies have demonstrated a substantial selectivity for α2-adrenoceptors over α1-adrenoceptors, with a calculated selectivity ratio exceeding 2500-fold. nih.govwikipedia.org This is derived from its potent antagonist activity at α2-receptors (pKB = 7.9) compared to its much weaker antagonist activity at α1-adrenoceptors, where it exhibited a pKB of 4.45 against the contractile response to the α1-agonist phenylephrine (B352888) in rat anococcygeus muscle. nih.govwikipedia.org

While specific binding affinities (Ki values) for the individual human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are not detailed in the provided research, its functional antagonism is well-established across preparations expressing these receptors. nih.govdrugbank.com In contrast, comparator compounds like yohimbine (B192690) have shown marked affinity at human α2A, α2B, and α2C adrenoceptors. drugbank.com The potent, overarching α2-antagonism of fluparoxan is a key feature of its preclinical characterization. nih.gov

| Receptor | Parameter | Value | Preparation | Reference |

|---|---|---|---|---|

| α2-Adrenoceptor | pKB | 7.9 | General | wikipedia.org |

| α1-Adrenoceptor | pKB | 4.45 | Rat Anococcygeus Muscle | nih.gov |

| Selectivity Ratio (α2:α1) | - | >2500-fold | - | nih.gov |

To assess its specificity, fluparoxan was evaluated for its affinity at a wide array of other neurotransmitter receptor sites. nih.gov These specificity studies revealed that fluparoxan possesses low or no affinity for a broad range of receptors at concentrations up to at least 1 x 10⁻⁵ M. nih.govnih.gov

However, it did display a measurable, albeit weak, affinity for certain serotonin (B10506) receptor subtypes in rat brain tissue. nih.gov Specifically, it showed weak affinity for 5-HT1A and 5-HT1B binding sites. nih.govnih.gov Functional studies using [³⁵S]GTPγS binding protocols indicated that fluparoxan has modest partial agonist actions at human 5-HT1A sites, which contrasts with its pronounced antagonist effects at α2-adrenoceptors. nih.govdrugbank.com

Functional Antagonism in Isolated Tissue Preparations

The antagonist properties of fluparoxan were further explored through functional assays in isolated tissue preparations, which provide insight into its physiological effects at the tissue level.

In the rat isolated, field-stimulated vas deferens preparation, fluparoxan demonstrated effective functional antagonism against α2-adrenoceptor agonists. nih.gov It acted as a reversible competitive antagonist, inhibiting the responses elicited by the α2-adrenoceptor agonist UK-14304. nih.govnih.gov The potency of this antagonism was quantified with a pKB value of 7.87. nih.govnih.gov This finding confirms that the high binding affinity of fluparoxan for α2-receptors translates into potent functional blockade in a classic preclinical model.

Similar functional antagonism was observed in the guinea-pig isolated, field-stimulated ileum. nih.gov In this model, fluparoxan also acted as a reversible competitive antagonist against the inhibitory effects of the α2-agonist UK-14304. nih.govnih.gov The calculated pKB value in this preparation was 7.89, which is highly consistent with the value obtained in the rat vas deferens. nih.govnih.gov This demonstrates fluparoxan's consistent α2-adrenoceptor antagonism across different species and tissue types.

Competitive Antagonism and pKB Value Determination

The research consistently characterizes fluparoxan as a reversible competitive antagonist at α2-adrenoceptors. nih.govnih.gov Competitive antagonism implies that the binding of fluparoxan to the receptor is mutually exclusive with the binding of an agonist. derangedphysiology.com The inhibition caused by a competitive antagonist can be overcome by increasing the concentration of the agonist. derangedphysiology.com

The potency of fluparoxan as a competitive antagonist is quantitatively expressed by its pKB value. The pKB is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response that was observed in the absence of the antagonist. The determined pKB values for fluparoxan in functional assays were 7.87 in the rat vas deferens and 7.89 in the guinea-pig ileum, underscoring its high potency as an α2-adrenoceptor blocker. nih.govnih.gov A general pKB value of 7.9 has also been reported, confirming its potent activity. wikipedia.org

Molecular and Cellular Mechanisms of Action

Impact on G-Protein Coupled Receptor (GPCR) Signaling Pathways

Fluparoxan's primary interaction is with α2-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs). wikipedia.orgwikipedia.org GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. wikipedia.orgnih.gov The α2-adrenoceptors are typically coupled to inhibitory G-proteins (Gi/Go), which, upon activation, initiate a cascade of intracellular events. nih.gov Fluparoxan (B20672), as an antagonist, blocks the binding of endogenous agonists like noradrenaline to these receptors, thereby preventing the activation of the associated G-protein signaling pathway. wikipedia.org

The Gi/Go proteins coupled to α2-adrenoceptors are known to inhibit the activity of adenylyl cyclase. yeastgenome.org This enzyme is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. yeastgenome.orgmhmedical.com By blocking the α2-adrenoceptor, Fluparoxan prevents the Gi/Go-mediated inhibition of adenylyl cyclase. nih.gov This disinhibition leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels. yeastgenome.orgnih.gov The modulation of adenylyl cyclase activity is a key component of Fluparoxan's mechanism of action. nih.gov

The primary intracellular second messenger affected by Fluparoxan's action on α2-adrenoceptors is cyclic AMP (cAMP). yeastgenome.orgmedchemexpress.com As an antagonist, Fluparoxan blocks the inhibitory effect of α2-adrenoceptor activation on adenylyl cyclase, leading to increased cAMP production. mhmedical.comnih.gov Elevated cAMP levels can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing numerous cellular processes. mhmedical.com

Beyond cAMP, GPCR signaling can also involve other second messengers like those in the phosphatidylinositol signal pathway, such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com However, Fluparoxan's primary and well-documented effect is on the cAMP pathway due to its specific antagonism of Gi/Go-coupled α2-adrenoceptors. wikipedia.orgyeastgenome.org

Neurotransmitter Release Modulation

A significant consequence of Fluparoxan's action at the cellular level is the modulation of neurotransmitter release. nih.govnews-medical.net By blocking presynaptic α2-autoreceptors on noradrenergic neurons, Fluparoxan disrupts the negative feedback loop that normally limits noradrenaline release. wikipedia.org

The blockade of presynaptic α2-autoreceptors by Fluparoxan leads to a significant increase in the synaptic concentration of noradrenaline. wikipedia.org This effect has been observed in various brain regions. nih.govelifesciences.org The locus coeruleus, the principal site of noradrenergic neurons in the brain, is a key area where this modulation occurs, leading to widespread noradrenaline release throughout the brain. elifesciences.orgnews-medical.net This enhanced noradrenergic transmission is a central aspect of Fluparoxan's pharmacological profile. wikipedia.org

Research has demonstrated that Fluparoxan can also influence the extracellular levels of other neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132). nih.gov Studies have shown that Fluparoxan can increase the extracellular levels of both dopamine and acetylcholine. nih.gov This effect is thought to be a downstream consequence of the enhanced noradrenergic activity, as noradrenergic neurons can modulate the release of other neurotransmitters.

Influence on Neuronal Excitability and Synaptic Plasticity

Fluparoxan (hydrochloride) exerts a significant influence on neuronal activity by modulating the noradrenergic system. As a potent and selective antagonist of alpha-2 (α2) adrenergic receptors, Fluparoxan blocks the autoinhibitory feedback mechanism on presynaptic noradrenergic neurons. nih.govwikipedia.org This blockade results in an increased release and synaptic concentration of the neurotransmitter norepinephrine (B1679862). wikipedia.org

Alpha-2 adrenoceptors are generally inhibitory, and their activation typically reduces neuronal excitability. scholaris.ca By antagonizing these receptors, Fluparoxan effectively removes this inhibitory brake, leading to an enhancement of noradrenergic neurotransmission and neuronal excitability. scholaris.ca This increased availability of norepinephrine at the synapse can facilitate processes crucial for cognitive function. scholaris.ca

Research has demonstrated a clear link between the mechanism of Fluparoxan and synaptic plasticity, the cellular basis for learning and memory. Studies in animal models of Alzheimer's disease (APP/PS1 transgenic mice) have shown that chronic treatment with Fluparoxan can prevent age-related deficits in spatial working memory. clevelandclinic.orgdrugbank.comscholaris.ca This improvement in cognitive function, achieved without altering beta-amyloid plaque load, highlights the compound's ability to positively modulate the synaptic pathways that underpin memory formation and recall. drugbank.comscholaris.caguidetopharmacology.org The enhancement of synaptic plasticity is considered a key outcome of the increased noradrenergic activity prompted by Fluparoxan. scholaris.cascholaris.ca

Table 1: Summary of Fluparoxan's Effects on Neuronal Processes

| Process | Effect of Fluparoxan | Underlying Mechanism | Supporting Evidence |

|---|---|---|---|

| Neuronal Excitability | Increase | Antagonism of inhibitory presynaptic α2-adrenoceptors, leading to increased norepinephrine release. wikipedia.orgscholaris.ca | Blockade of α2-receptors removes an inhibitory signal on neurons. scholaris.ca |

| Synaptic Plasticity | Enhancement | Facilitation of norepinephrine-mediated neurotransmission, which supports processes of learning and memory. scholaris.cascholaris.ca | Chronic treatment prevents spatial working memory deficits in animal models. clevelandclinic.orgdrugbank.comscholaris.ca |

Gene Expression and Receptor Density Regulation

The chronic administration of neuroactive compounds like Fluparoxan can induce adaptive changes within the central nervous system. These changes often involve the regulation of gene expression, which in turn alters the density and sensitivity of neurotransmitter receptors as the brain seeks to maintain homeostasis in response to sustained changes in neurotransmitter levels. frontiersin.org

Fluparoxan's primary action is the acute blockade of α2-adrenoceptors. nih.govwikipedia.org The effects of its chronic administration on the density of α2-adrenoceptors themselves are less definitively characterized than its impact on other receptor systems. Typically, sustained antagonism of a receptor can lead to an adaptive up-regulation (increase in receptor numbers). However, the regulatory processes within the noradrenergic system are complex. For instance, in studies of chronic stress, which can up-regulate α2A-adrenoceptor expression, subsequent treatment with the α2A-adrenoceptor antagonist BRL-44408 maleate (B1232345) was found to reverse this increase, effectively causing a down-regulation of the overexpressed receptors. This suggests that in certain pathological states characterized by excessive receptor expression, an antagonist may help normalize receptor density. However, specific studies detailing a down-regulation of α2-adrenoceptors following chronic Fluparoxan treatment are not prominent in the literature.

A significant and well-documented consequence of chronic Fluparoxan administration is the down-regulation of beta-adrenergic (β-adrenoceptors) receptors. nih.gov This phenomenon is an indirect result of Fluparoxan's primary mechanism of action. By blocking presynaptic α2-adrenoceptors, Fluparoxan increases the synaptic concentration of norepinephrine. wikipedia.org The resulting sustained and elevated stimulation of postsynaptic β-adrenoceptors triggers a compensatory homeostatic mechanism, leading to their down-regulation. nih.gov

In one key study, the chronic oral administration of Fluparoxan to rats over six days resulted in a significant reduction in the density of β-adrenoceptor binding sites in the brain. nih.gov This effect is considered to be consistent with the compound's potential as an antidepressant, as many established antidepressant therapies also lead to a down-regulation of β-adrenoceptors over a similar timescale. nih.gov

Table 2: Effect of Chronic Fluparoxan Administration on Rat Brain β-Adrenoceptor Density

| Parameter | Observation | Reference |

|---|---|---|

| Treatment | Fluparoxan (12 mg/kg, p.o., twice daily for 6 days) | |

| Receptor Binding Site | [3H]-dihydroalprenolol | |

| Change in Density | 26% reduction |

| Implication | Consistent with potential antidepressant activity. | nih.gov |

Preclinical Efficacy Studies in Animal Models of Neurological and Psychiatric Conditions

Animal Models of Depression-Like Behavior

Animal models that mimic depression-like states are crucial for the initial screening and evaluation of potential antidepressant compounds. nih.govresearchgate.net These models, such as the Forced Swim Test and Tail Suspension Test, are based on the principle of measuring immobility in response to an inescapable situation, with a reduction in immobility time indicating potential antidepressant effects. nih.govresearchgate.net

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely utilized behavioral assays to screen for antidepressant activity. nih.govresearchgate.netnih.govnc3rs.org.uk In the FST, rodents are placed in a cylinder of water from which they cannot escape, and the duration of immobility is recorded. nc3rs.org.uk Similarly, the TST involves suspending a mouse by its tail and measuring the time it remains immobile. researchgate.net The majority of clinically effective antidepressants reduce the duration of immobility in these tests. nih.govresearchgate.net These tests are valued for their predictive validity in identifying substances with potential antidepressant-like properties. researchgate.net

While specific data on the performance of Fluparoxan (B20672) (hydrochloride) in the FST and TST is not detailed in the provided search results, these tests represent standard methodologies for assessing antidepressant efficacy.

The chronic mild stress (CMS) model is considered a highly valid animal model of depression due to its ability to induce a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable and mild stressors. creative-biolabs.comnih.gov This model has good predictive, face, and construct validity. creative-biolabs.com Chronic exposure to these stressors can lead to behavioral changes such as a reduction in sucrose (B13894) preference, which is used as a measure of anhedonia. creative-biolabs.comnih.gov The model has been instrumental in studying the neurobiological effects of stress and the mechanisms of antidepressant action. nih.gov Antidepressant treatments are typically evaluated for their ability to reverse the behavioral deficits induced by CMS. nih.gov

Specific studies detailing the effects of Fluparoxan (hydrochloride) within the chronic mild stress paradigm were not available in the search results.

Animal Models of Anxiety-Like Behavior

Animal models of anxiety are essential for investigating the anxiolytic (anti-anxiety) potential of new compounds. cpn.or.kr These models often rely on the natural aversion of rodents to open and brightly lit spaces. meliordiscovery.com

The Elevated Plus Maze (EPM) is a widely used apparatus for assessing anxiety-related behavior in rodents. cpn.or.krnih.gov The maze consists of two open arms and two enclosed arms raised above the ground. cpn.or.kr A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms. cpn.or.krmeliordiscovery.com The EPM has demonstrated face validity as rodents naturally avoid the open, unprotected arms. nih.gov

The Open Field Test (OFT) is another common test where an animal's locomotor activity and exploratory behavior are observed in a novel, open arena. nih.gov Anxiolytic compounds typically increase the time spent in the center of the field compared to the periphery. cpn.or.kr

While these tests are standard for evaluating anxiolytic effects, specific data regarding the performance of Fluparoxan (hydrochloride) in the EPM and OFT were not found in the provided search results.

Cognitive and Memory Impairment Models

Animal models of cognitive impairment are critical for understanding and developing treatments for neurodegenerative diseases like Alzheimer's disease. thno.org Transgenic mouse models that overexpress genes associated with Alzheimer's, such as the amyloid precursor protein (APP) and presenilin 1 (PS1), are commonly used as they develop key pathological features of the disease, including amyloid-β (Aβ) plaques and cognitive deficits. thno.orgnih.govkosfaj.org

Studies have utilized APP x PS1 transgenic mice to investigate the effects of Fluparoxan on cognitive decline. nih.gov In one study, APP/PS1 mice (TASTPM) and wild-type mice were treated with Fluparoxan from 4 to 8 months of age. nih.gov Cognitive function was assessed at various time points using tasks such as the spontaneous alternation task, which measures spatial working memory. nih.gov

The results indicated that chronic treatment with Fluparoxan prevented the age-related deficits in spatial working memory observed in the APP x PS1 transgenic mice. nih.gov Notably, this beneficial effect on memory was not associated with any changes in the Aβ plaque load or astrocytosis in the brains of these mice. nih.gov This suggests that Fluparoxan's mechanism of action in improving spatial working memory in this model is independent of altering amyloid pathology. nih.gov

Table 1: Effect of Fluparoxan on Spatial Working Memory in APP x PS1 Mice

| Metric | Fluparoxan-Treated APP x PS1 Mice | Vehicle-Treated APP x PS1 Mice |

| Age-Related Spatial Working Memory | Deficits Prevented nih.gov | Deficits Observed nih.gov |

| Aβ Plaque Load | Unaltered nih.gov | Increased with age nih.gov |

| Astrocytosis | Unaltered nih.gov | Increased with age nih.gov |

Novel Object Recognition and Reversal Learning Tests

Studies investigating the cognitive effects of Fluparoxan have utilized tests such as the novel object recognition (NOR) and tasks assessing reversal learning, like the spontaneous alternation task. In a study involving a transgenic mouse model of Alzheimer's disease (APPxPS1), chronic treatment with Fluparoxan was evaluated for its impact on memory. The results indicated that Fluparoxan did not have an effect on object recognition memory in these mice. wikipedia.orgnih.gov However, the same study demonstrated that Fluparoxan treatment prevented age-related deficits in spatial working memory as assessed by the spontaneous alternation task. nih.gov This suggests a selective effect of Fluparoxan on specific cognitive domains.

The NOR test is a widely used behavioral assay to investigate learning and memory in rodents. nih.govresearchgate.net It is based on the innate preference of mice for novelty. nih.gov The test typically involves a training phase where the animal is exposed to two identical objects and a subsequent testing phase where one of the objects is replaced with a novel one. A greater amount of time spent exploring the novel object is indicative of the animal remembering the familiar object. nih.gov

Reversal learning tasks, on the other hand, assess cognitive flexibility, which is the ability to adapt to changing rules or contingencies. nih.govd-nb.info Deficits in reversal learning are observed in conditions like schizophrenia. d-nb.info

Table 1: Effect of Fluparoxan in Cognitive Tasks

| Test | Animal Model | Outcome |

|---|---|---|

| Novel Object Recognition | APPxPS1 Transgenic Mice | No effect on object recognition memory. wikipedia.orgnih.gov |

| Spontaneous Alternation Task | APPxPS1 Transgenic Mice | Prevented age-related deficits in spatial working memory. nih.gov |

Role of Noradrenergic Systems in Cognitive Function

Fluparoxan is a selective α2-adrenoceptor antagonist. wikipedia.orgnih.govmedchemexpress.com Its mechanism of action involves blocking presynaptic α2-adrenoceptors on noradrenergic neurons, which in turn increases the synaptic concentration of noradrenaline. wikipedia.org The noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in a variety of cognitive functions, including attention, working memory, and cognitive flexibility. nih.gov

By enhancing noradrenergic transmission, Fluparoxan has the potential to modulate cognitive processes. The observed beneficial effects of Fluparoxan on spatial working memory in transgenic mice are believed to be mediated through its action on the noradrenergic system. nih.govfrontiersin.org This is consistent with the broader understanding that noradrenergic dysfunction is implicated in the cognitive decline associated with neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov The ability of Fluparoxan to increase extracellular levels of noradrenaline, as well as dopamine (B1211576) and acetylcholine (B1216132), further underscores its potential for treating cognitive dysfunction. ingentaconnect.com

Models of Psychosis-Related Behaviors

Animal models of psychosis are essential for developing and evaluating novel antipsychotic drugs. nih.govacnp.orgscielo.br These models often involve inducing behaviors in rodents that are analogous to the symptoms of schizophrenia, such as hyperactivity, stereotyped behaviors, and cognitive impairments. nih.govacnp.orgfrontiersin.org

Research has highlighted the potential of Fluparoxan in improving cognitive dysfunction associated with schizophrenia. wikipedia.orgingentaconnect.com This suggests a possible therapeutic role for Fluparoxan in addressing the cognitive deficits that are a core feature of the disorder. The mechanism is thought to be linked to its ability to increase the release of noradrenaline, dopamine, and acetylcholine in the brain. ingentaconnect.com Antipsychotic drugs are known to interact with dopamine and serotonin (B10506) receptor systems, and the apomorphine-induced climbing behavior in mice is a common model used to assess the in vivo activity of these drugs. cpn.or.krnih.govmdpi.com

Pain and Antinociception Models

The analgesic, or antinociceptive, properties of compounds are frequently evaluated in animal models of pain. One such model involves the administration of clonidine (B47849), an α2-adrenoceptor agonist, which induces a state of reduced pain perception (antinociception).

Clonidine-Induced Antinociception

Studies have consistently shown that Fluparoxan is effective in preventing clonidine-induced antinociception in conscious mice. wikipedia.orgnih.govmedchemexpress.com This effect is a direct consequence of its α2-adrenoceptor antagonist activity, where it competes with clonidine at the receptor site, thereby blocking its analgesic effect. researchgate.net The potency of Fluparoxan in this model is comparable to that of idazoxan (B1206943), another α2-adrenoceptor antagonist. nih.gov

Other Behavioral and Physiological Assessments in Animals

Beyond its effects on cognition and pain, Fluparoxan has been assessed for its ability to counteract other physiological and behavioral changes induced by α2-adrenoceptor agonists.

Antagonism of Agonist-Induced Sedation and Hypothermia

α2-adrenoceptor agonists like clonidine and UK-14304 are known to cause sedation and a drop in body temperature (hypothermia). nih.gov Fluparoxan has demonstrated its capacity to antagonize these effects across different animal species.

In mice, Fluparoxan effectively prevents clonidine-induced hypothermia. wikipedia.orgnih.govmedchemexpress.com In rats, it antagonizes the hypothermia and impairment of motor coordination (assessed by the rotarod test) induced by UK-14304. wikipedia.orgnih.gov Furthermore, in dogs, orally administered Fluparoxan dose-dependently prevents the sedation and bradycardia (slowed heart rate) caused by UK-14304. wikipedia.orgnih.govmedchemexpress.com These findings further confirm the potent in vivo α2-adrenoceptor antagonist activity of Fluparoxan.

Table 2: Antagonism of Agonist-Induced Effects by Fluparoxan

| Agonist | Animal Model | Effect Antagonized |

|---|---|---|

| Clonidine | Mouse | Antinociception wikipedia.orgnih.govmedchemexpress.com |

| Clonidine | Mouse | Hypothermia wikipedia.orgnih.govmedchemexpress.com |

| UK-14304 | Rat | Hypothermia nih.gov |

| UK-14304 | Rat | Rotarod Impairment nih.gov |

| UK-14304 | Dog | Sedation nih.govmedchemexpress.com |

| UK-14304 | Dog | Bradycardia nih.govmedchemexpress.com |

Rotarod Performance and Motor Coordination

Fluparoxan (hydrochloride) has been evaluated in preclinical studies for its effects on motor coordination, particularly its ability to counteract motor impairment induced by other agents. The rotarod test, a standard method for assessing balance and motor coordination in rodents, has been utilized in these investigations. wikipedia.org

In studies involving rats, the administration of the α2-adrenoceptor agonist UK-14304 resulted in a significant impairment of their performance on the rotarod. nih.gov However, subsequent treatment with Fluparoxan was shown to dose-dependently prevent this impairment. wikipedia.orgnih.gov The effective dose 50 (ED50) for Fluparoxan in antagonizing the UK-14304-induced rotarod impairment in rats was determined to be 1.1 mg/kg when administered orally and 1.3 mg/kg when administered intravenously. nih.govnih.gov This demonstrates Fluparoxan's capacity to reverse α2-agonist-mediated motor deficits in this animal model. nih.gov

| Animal Model | Inducing Agent | Effect of Inducing Agent | Effect of Fluparoxan (hydrochloride) | ED50 (Oral) | ED50 (Intravenous) | Reference |

| Rat | UK-14304 | Marked impairment of rotarod performance | Dose-dependently prevented impairment | 1.1 mg/kg | 1.3 mg/kg | nih.govnih.gov |

Transgenic and Lesion-Based Animal Models for Disease Pathophysiology

Fluparoxan (hydrochloride) has been investigated in transgenic animal models to explore its therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. nih.govucl.ac.uk

In one key study, chronic treatment with Fluparoxan was administered to APPxPS1 transgenic mice, a model that exhibits key pathological features of Alzheimer's disease. medkoo.commdpi.com The results of this study indicated that Fluparoxan prevented age-related deficits in spatial working memory. medkoo.com Another study also reported that Fluparoxan improved spatial working memory in a contextual fear conditioning task in these same APP/PS1 mice. nih.gov

Preclinical Pharmacokinetics and Metabolism in Animal Species

Absorption and Distribution Characteristics in Rodents and Other Species

Fluparoxan (B20672) demonstrates favorable absorption and distribution profiles in preclinical animal models. Following oral administration, the compound is well-absorbed across different species. wikipedia.org In rats, fluparoxan exhibits high oral bioavailability, reaching 100%, which contributes to its similar potency when administered orally or intravenously. wikipedia.org The protein binding of fluparoxan is reported to be between 81-92% in rats. wikipedia.org

Blood-Brain Barrier Permeability

A key characteristic of fluparoxan is its ability to readily cross the blood-brain barrier. wikipedia.orgwikiwand.com This property is essential for its central α2-adrenoceptor antagonist activity, allowing it to exert its pharmacological effects within the central nervous system. wikipedia.org In vitro studies using Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, which are models of intestinal and blood-brain barrier permeability respectively, have shown high permeability for fluparoxan. wikipedia.org

Tissue Distribution Patterns

Following absorption, fluparoxan distributes to various tissues. While specific quantitative tissue distribution data is not extensively detailed in the provided search results, its central activity in mice, rats, and dogs confirms its distribution to the brain. nih.govmedchemexpress.comnih.gov The volume of distribution in rats is noted to be high, suggesting distribution into tissues beyond the plasma compartment. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of fluparoxan has been investigated in animal models, revealing its primary routes of biotransformation.

Phase I and Phase II Metabolic Reactions

In preclinical species, the clearance of fluparoxan is predominantly metabolic. wikipedia.org The primary metabolic route involves Phase II conjugation reactions. wikipedia.org Specifically, the main metabolites identified are sulphamic acid and carbamoyl (B1232498) glucuronide conjugates. wikipedia.org Notably, no hydroxylated metabolites were found after incubation with rat liver microsomes or in rat urine following oral dosing, suggesting that Phase I hydroxylation is not a significant metabolic pathway for this compound in rats. wikipedia.org

Enzyme Systems Involved (e.g., Cytochrome P450)

Studies have indicated that fluparoxan is not a substrate for human cytochrome P450 enzymes CYP1A and CYP2A. wikipedia.orgwikiwand.com Furthermore, investigations with rat liver microsomes did not identify any hydroxylated metabolites, which are typical products of CYP-mediated reactions. wikipedia.org This suggests a limited role of these specific cytochrome P450 isoenzymes in the Phase I metabolism of fluparoxan in the species studied. wikipedia.org

Excretion Routes and Elimination Half-Life in Preclinical Species

The elimination of fluparoxan and its metabolites occurs primarily through the kidneys. wikipedia.org Over 90% of both oral and intravenous doses are excreted in the urine, mainly as Phase II metabolites. wikipedia.org In rats, fluparoxan has a duration of action of 2 hours. wikipedia.org

Pharmacokinetic Parameters of Fluparoxan in Preclinical Species

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 100% wikipedia.org |

| Protein Binding | Rat | 81-92% wikipedia.org |

| Duration of Action | Rat | 2 hours wikipedia.org |

| Primary Route of Excretion | Rat | Renal (>90% in urine) wikipedia.org |

| Major Metabolites | Rat | Sulphamic acid and carbamoyl glucuronide conjugates wikipedia.org |

Plasma Protein Binding in Animal Models

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. In preclinical studies, Fluparoxan has demonstrated a high degree of binding to plasma proteins across different animal species.

In rats, the plasma protein binding of Fluparoxan is reported to be between 81% and 92%. wikipedia.org This high level of binding is consistent with findings in other species, indicating a strong affinity for plasma proteins. For comparison, the binding in human plasma is approximately 95%. wikipedia.org The significant binding of Fluparoxan to plasma proteins suggests that only a small fraction of the drug is unbound and pharmacologically active at any given time. This property can contribute to a longer duration of action as the bound drug provides a reservoir that is gradually released.

Table 1: Plasma Protein Binding of Fluparoxan in Animal and Human Plasma

| Species | Plasma Protein Binding (%) |

|---|---|

| Rat | 81-92% wikipedia.org |

| Human | 95% wikipedia.org |

Bioavailability and Duration of Action in Animal Studies

The bioavailability of a drug refers to the proportion of an administered dose that reaches the systemic circulation unchanged. Fluparoxan exhibits excellent oral bioavailability in animal models, a key characteristic for an orally administered therapeutic agent.

In rats, Fluparoxan demonstrates high oral bioavailability, reaching 100%. wikipedia.org This near-complete absorption following oral administration contributes to its comparable potency when administered via either oral or intravenous routes in this species. wikipedia.org The duration of action in rats is approximately 2 hours. wikipedia.org

Studies in dogs have also shown that Fluparoxan is effective when administered orally. It has been shown to prevent sedation and bradycardia induced by the α2-adrenoceptor agonist UK-14304 in a dose-dependent manner. nih.govnih.gov In conscious mice, orally administered Fluparoxan was effective in preventing clonidine-induced hypothermia and antinociception. nih.govnih.gov

The favorable pharmacokinetic profile observed in animal models, particularly its high oral bioavailability and significant central α2-adrenoceptor antagonist activity after oral administration, has been a key aspect of its preclinical evaluation. wikipedia.orgnih.gov

Table 2: Bioavailability and Duration of Action of Fluparoxan in Animal Models

| Animal Model | Oral Bioavailability (%) | Duration of Action |

|---|---|---|

| Rat | 100% wikipedia.org | 2 hours wikipedia.org |

| Dog | Effective orally nih.govnih.gov | Dose-dependent nih.govnih.gov |

| Mouse | Effective orally nih.govnih.gov | - |

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophores for Alpha-2 Adrenoceptor Antagonism

The high affinity and selectivity of Fluparoxan (B20672) for the α2-adrenoceptor are attributed to specific structural features, collectively known as a pharmacophore. The core structure of Fluparoxan is a tetracyclic system, specifically a 5-fluoro-2,3,3a,9a-tetrahydro-1H- Current time information in Bangalore, IN.tandfonline.combenzodioxino[2,3-c]pyrrole. wikipedia.org The 1,4-benzodioxan moiety is a recognized scaffold in compounds targeting adrenergic receptors. researchgate.netnih.govunimi.it

The key pharmacophoric elements of Fluparoxan for α2-adrenoceptor antagonism are believed to be:

The Benzodioxan Ring System: This rigid bicyclic structure properly orients the molecule for optimal interaction within the receptor's binding pocket. The oxygen atoms and the aromatic ring are crucial for establishing specific contacts with receptor residues.

The Basic Nitrogen Atom: The secondary amine within the fused pyrrole (B145914) ring is essential for activity. At physiological pH, this nitrogen is protonated, allowing for a key ionic interaction with a negatively charged amino acid residue, such as aspartic acid, in the transmembrane domain of the G protein-coupled α2-adrenoceptor. ccjm.org

The Fluoro-substituent: The fluorine atom at the 5-position of the benzene (B151609) ring influences the electronic properties of the aromatic system and can enhance binding affinity and selectivity, a common strategy in medicinal chemistry.

This combination of a rigid structural framework and a strategically positioned basic center allows Fluparoxan to bind with high potency and to differentiate effectively between α2- and α1-adrenoceptor subtypes. wikipedia.orgnih.gov

Synthesis and Evaluation of Fluparoxan Analogs and Derivatives

The development of Fluparoxan involved a convergent synthetic route, which also provides a framework for the creation of analogs and derivatives. The synthesis of racemic Fluparoxan begins with the conversion of cis-butene-l,4-diol to a racemic trans bis-tosylate. This intermediate is then coupled with 3-fluorocatechol (B141901) to form the core benzodioxan structure. Subsequent chemical transformations convert the diol into the final tetracyclic pyrrole product. wikipedia.org A similar pathway, starting from chiral isomers of diethyl tartrate, was used to produce the individual enantiomers of Fluparoxan. wikipedia.org

While extensive libraries of Fluparoxan-specific analogs are not widely published, the 1,4-benzodioxan nucleus has been used as a versatile template to synthesize a wide range of derivatives targeting various receptors, including α1-adrenoceptors and serotonin (B10506) receptors. researchgate.netnih.govunimi.it These studies underscore the chemical tractability of the scaffold for creating new molecules with modified pharmacological properties. The evaluation of such analogs typically involves in vitro binding assays to determine receptor affinity and selectivity, followed by functional assays to measure antagonist potency. nih.govmdpi.com

Fluparoxan exhibits exceptional receptor selectivity. It is a potent α2-adrenoceptor antagonist with a selectivity ratio of over 2500-fold for the α2-receptor compared to the α1-receptor. nih.govmedchemexpress.com Furthermore, it has been shown to have little to no affinity for a wide array of other neurotransmitter receptors, including dopaminergic, muscarinic, and most serotonin (5-HT) receptor subtypes, though a weak affinity for 5-HT1A and 5-HT1B sites has been noted. nih.govresearchgate.net A key distinguishing feature is that Fluparoxan does not antagonize imidazoline (B1206853) receptors, a common secondary activity for many other α2-antagonists like idazoxan (B1206943). wikipedia.org

This high degree of selectivity contrasts sharply with other α2-antagonists such as yohimbine (B192690), which interacts with multiple monoaminergic receptors, including various serotonin and dopamine (B1211576) receptor subtypes. tandfonline.comnih.gov SAR studies on related benzodioxane compounds show that modifications to the molecule can tune its selectivity profile. For example, in a series of 1,4-benzodioxan-arylpiperazine derivatives, alterations to the arylpiperazine moiety were used to optimize affinity and selectivity for α1-adrenoceptors. nih.govresearchgate.net For Fluparoxan, its specific tetracyclic structure is critical for maintaining its clean selectivity profile, and any modifications would be aimed at preserving this high selectivity while potentially enhancing other pharmacokinetic or pharmacodynamic properties.

| Receptor Target | Activity (pKB or pIC50) | Selectivity (α2 vs α1) | Reference |

|---|---|---|---|

| α2-Adrenoceptor (rat vas deferens) | 7.87 | >2500-fold | nih.govmedchemexpress.com |

| α1-Adrenoceptor (rat anococcygeus) | 4.45 | nih.govmedchemexpress.com | |

| 5-HT1A (rat brain) | 5.9 (pIC50) | N/A | nih.gov |

| 5-HT1B (rat brain) | 5.5 (pKi) | N/A | nih.gov |

Fluparoxan is a highly potent α2-adrenoceptor antagonist. In vitro functional assays using isolated, field-stimulated rat vas deferens and guinea-pig ileum preparations, Fluparoxan competitively antagonized the effects of the α2-agonist UK-14304 with pKB values of 7.87 and 7.89, respectively. nih.govmedchemexpress.com

This high potency translates to significant efficacy in in vivo preclinical models. Fluparoxan effectively reverses the physiological effects induced by α2-adrenoceptor agonists. For instance, it dose-dependently prevents clonidine-induced hypothermia and antinociception in mice and antagonizes UK-14304-induced hypothermia, sedation, and motor impairment in rats and dogs. wikipedia.orgnih.govresearchgate.net The optimization of potency in drug development aims to achieve the desired therapeutic effect at the lowest possible concentration, and the values obtained for Fluparoxan establish it as a highly effective agent in preclinical settings. biorxiv.org

| Animal Model | Assay | Agonist Challenged | Effective Dose (ED50 or Range) | Reference |

|---|---|---|---|---|

| Mouse | Hypothermia & Antinociception | Clonidine (B47849) | 0.2-3.0 mg/kg (p.o.) | nih.govmedchemexpress.com |

| Rat | Hypothermia | UK-14304 | 1.4 mg/kg (p.o.) | nih.govresearchgate.net |

| Rat | Rotarod Impairment | UK-14304 | 1.1 mg/kg (p.o.) | nih.govresearchgate.net |

| Dog | Sedation & Bradycardia | UK-14304 | 0.67-6 mg/kg (p.o.) | nih.govresearchgate.net |

Impact of Stereochemistry on Pharmacological Activity

Stereochemistry is a critical factor in pharmacology, as the three-dimensional shape of a drug molecule dictates its interaction with chiral biological targets like receptors. mdpi.compatsnap.comijpsjournal.com Many chiral drugs exist as enantiomers, where one form is often significantly more potent or has a different biological activity than its mirror image. nih.govnih.gov

Fluparoxan possesses two chiral centers at the junction of the dioxan and pyrrole rings, meaning it exists as a pair of enantiomers: (+)-(3aR,9aR)-fluparoxan and (-)-(3aS,9aS)-fluparoxan. The commercially developed compound is typically the racemic mixture of these two. wikipedia.org Interestingly, studies on the individual enantiomers revealed that both the (+) and (-) forms had comparable levels of α2-adrenoceptor antagonist potency and α2/α1 selectivity to the racemic mixture in vitro. They also showed similar potency in vivo in reversing clonidine-induced hypothermia in mice.

This finding is significant because it suggests that for Fluparoxan, the specific stereochemical configuration at positions 3a and 9a is not a primary determinant of its antagonist activity at the α2-adrenoceptor. This implies that the key pharmacophoric elements—the benzodioxan plane and the basic nitrogen—can orient themselves effectively within the receptor binding site regardless of the trans-stereochemistry at the ring junction. This contrasts with many other chiral drugs where activity resides almost exclusively in one enantiomer. mdpi.comnih.gov

Interactions with Other Pharmacological Systems and Pathways Preclinical

Synergistic or Antagonistic Effects with Other Neuroactive Compounds in Animal Models

Preclinical studies have extensively characterized Fluparoxan (B20672) as a competitive and selective α2-adrenoceptor antagonist, demonstrating clear antagonistic effects against various α2-adrenoceptor agonists in several animal models.

In conscious mice, Fluparoxan effectively prevents clonidine-induced hypothermia and antinociception. nih.gov Similarly, in rats, it antagonizes the effects of the α2-adrenoceptor agonist UK-14304, counteracting induced hypothermia and impairment of motor coordination on a rotarod. nih.gov In dogs, Fluparoxan has been shown to prevent sedation and bradycardia induced by UK-14304. nih.gov

While its primary action is potent antagonism at α2-adrenoceptors, its effect on α1-adrenoceptors is significantly weaker. In isolated rat anococcygeus muscle tissue, Fluparoxan was found to be a weak competitive antagonist of the contractile response induced by the α1-adrenoceptor agonist phenylephrine (B352888). nih.gov The selectivity ratio for α2- versus α1-adrenoceptors is reported to be greater than 2500, highlighting its specificity. nih.gov A review of its activity also notes that Fluparoxan can increase the extracellular levels of noradrenaline, dopamine (B1211576), and acetylcholine (B1216132) in vivo, suggesting a potential for indirect interactions with dopaminergic and cholinergic systems through its primary mechanism of action. nih.gov

Below is a summary of the antagonistic effects of Fluparoxan observed in preclinical animal models.

| Agonist Compound | Observed Effect of Agonist | Effect of Fluparoxan | Animal Model |

| Clonidine (B47849) | Hypothermia, Antinociception | Antagonism / Prevention | Mouse |

| UK-14304 | Hypothermia, Rotarod Impairment | Antagonism | Rat |

| UK-14304 | Sedation, Bradycardia | Antagonism / Prevention | Dog |

| Phenylephrine (α1-agonist) | Muscle Contraction | Weak Antagonism | Rat (in vitro) |

Modulation of Non-Adrenergic Receptor Systems (Off-Target Effects in Preclinical Context)

Specificity studies have been conducted to determine the extent of Fluparoxan's interaction with other neurotransmitter receptor systems. These preclinical investigations show that Fluparoxan has low or no affinity for a wide range of non-adrenergic receptor sites at concentrations up to at least 1 x 10⁻⁵ M. nih.gov

However, it does display a weak affinity for certain serotonin (B10506) receptor subtypes. Specifically, it has been shown to interact with 5-HT1A and 5-HT1B binding sites in the rat brain, though with significantly less potency than its action at α2-adrenoceptors. nih.gov

Furthermore, the chronic administration of Fluparoxan has been observed to modulate other components of the adrenergic system. In rats administered Fluparoxan for six days, a 26% reduction in the density of brain [3H]-dihydroalprenolol binding sites was observed. nih.gov This finding indicates a down-regulation of β-adrenoceptors, an effect that is consistent with the profiles of some potential antidepressant compounds. nih.gov

The table below details the binding affinity of Fluparoxan for specific non-adrenergic receptor sites as determined in preclinical studies.

| Receptor Site | Binding Affinity Measure | Value | System |

| 5-HT1A | pIC50 | 5.9 | Rat Brain |

| 5-HT1B | pKi | 5.5 | Rat Brain |

Influence on Inflammatory Processes and Neuroinflammation in Animal Models

The direct influence of Fluparoxan on inflammatory and neuroinflammatory processes has not been extensively detailed in publicly available preclinical research. While the adrenergic system is known to play a role in modulating inflammation, specific studies investigating the anti- or pro-inflammatory effects of Fluparoxan in animal models of inflammation are not readily found.

Despite the lack of direct studies on inflammation, Fluparoxan has been reviewed for its potential in treating central neurodegenerative diseases, such as in models of Alzheimer's disease and for cognitive dysfunction in schizophrenia. nih.gov Neuroinflammation is a well-established component in the pathology of these conditions. However, the existing literature focuses on the compound's ability to modulate neurotransmitter systems rather than providing direct evidence of its effects on inflammatory pathways, such as cytokine release or glial cell activation. Therefore, any potential influence of Fluparoxan on neuroinflammation in these disease models is likely considered secondary to its primary α2-adrenoceptor antagonist activity, but direct experimental evidence remains to be established.

Advanced Methodologies and Techniques in Fluparoxan Research

In Vitro Methodologies

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone in determining the affinity of a compound for its target receptors. These assays utilize a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as Fluparoxan (B20672), the affinity of the unlabeled compound can be quantified.

In studies characterizing the pharmacological profile of Fluparoxan, radioligand binding assays were instrumental in establishing its high affinity and selectivity for α2-adrenoceptors. Competition binding studies revealed that Fluparoxan displayed weak affinity for 5-HT1A and 5-HT1B binding sites in rat brain, with a pIC50 of 5.9 and a pKi of 5.5, respectively. nih.gov In contrast, its affinity for a range of other neurotransmitter receptor sites was low or non-existent at concentrations up to at least 1 x 10(-5) M. nih.gov This high degree of selectivity is a key characteristic of Fluparoxan.

Table 1: Affinity of Fluparoxan for Various Neurotransmitter Receptors

| Receptor | Affinity Value | Parameter |

|---|---|---|

| 5-HT1A | 5.9 | pIC50 |

| 5-HT1B | 5.5 | pKi |

| Various others | Low to none | - |

Cell-Based Functional Assays (e.g., cAMP accumulation, G-protein coupling)

Cell-based functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular responses following receptor activation or blockade. For G-protein coupled receptors (GPCRs) like the α2-adrenoceptor, common functional assays include measuring changes in cyclic AMP (cAMP) accumulation and assessing G-protein coupling.

The antagonist properties of Fluparoxan at α2-adrenoceptors have been demonstrated in functional assays using isolated tissue preparations. In the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum, Fluparoxan acted as a reversible competitive antagonist against the inhibitory effects of the α2-adrenoceptor agonist UK-14304. nih.gov The pKB values, which represent the negative logarithm of the antagonist's dissociation constant, were determined to be 7.87 and 7.89 in these respective tissues. nih.gov Furthermore, in the rat isolated anococcygeus muscle, Fluparoxan was a significantly weaker competitive antagonist of the contractile response to the α1-adrenoceptor agonist phenylephrine (B352888), with a pKB of 4.45. nih.gov This resulted in an α2:α1-adrenoceptor selectivity ratio of over 2500, highlighting its functional selectivity. nih.gov

Table 2: Functional Antagonist Activity of Fluparoxan

| Tissue Preparation | Agonist | Fluparoxan pKB |

|---|---|---|

| Rat vas deferens | UK-14304 (α2-agonist) | 7.87 |

| Guinea-pig ileum | UK-14304 (α2-agonist) | 7.89 |

| Rat anococcygeus muscle | Phenylephrine (α1-agonist) | 4.45 |

Neurotransmitter Uptake and Release Studies in Synaptosomes or Brain Slices

Organotypic Slice Cultures and 3D Cell Models for Neurodegenerative Research

Organotypic slice cultures and 3D cell models represent a significant advancement in in vitro research, offering a more physiologically relevant environment compared to traditional 2D cell cultures. These models maintain the complex cellular architecture and synaptic connections of the brain, making them particularly valuable for studying neurodegenerative diseases. While the direct application of Fluparoxan in organotypic slice cultures for neurodegenerative research has not been extensively documented, its potential to modulate neurotransmitter systems suggests a plausible area for future investigation within these advanced models. Given the role of noradrenergic dysfunction in conditions like Alzheimer's disease, Fluparoxan could be investigated for its potential neuroprotective effects in such culture systems.

In Vivo Preclinical Techniques

Microdialysis for Neurotransmitter Monitoring in freely moving animals

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals. This method provides real-time information on how a drug affects neurochemical dynamics in specific brain regions.

Electrophysiological Recordings in Animal Brains

Electrophysiological recordings in animal models are a cornerstone of neuropharmacological research, offering unparalleled insight into how a compound alters neuronal activity and communication. In the context of Fluparoxan research, these techniques are employed to understand its effects on the firing rates of neurons and the release of neurotransmitters, primarily by antagonizing α2-adrenoceptors.

One key application of electrophysiology is the use of in vivo microdialysis coupled with high-performance liquid chromatography (HPLC). kjpp.netnih.gov This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov For instance, studies have shown that α2-adrenoceptor agonists like clonidine (B47849) suppress the firing of noradrenergic neurons in the locus coeruleus, leading to a decrease in the release of norepinephrine (B1679862) (NE) in cortical areas. teikyo.jp Fluparoxan, as a potent α2-adrenoceptor antagonist, would be expected to counteract this effect. Research using microdialysis has demonstrated that local application of α2-adrenoceptor antagonists can increase the overflow of NE in the cerebral cortex. nih.gov Therefore, this methodology can be used to quantify Fluparoxan's ability to enhance noradrenergic transmission by blocking the autoinhibitory feedback mechanism mediated by presynaptic α2-adrenoceptors.

Furthermore, electrophysiological studies can investigate the impact of Fluparoxan on other neurotransmitter systems that are modulated by noradrenergic pathways. For example, the administration of clonidine has been shown to attenuate the cortical efflux of acetylcholine (B1216132) (ACh). teikyo.jp By blocking α2-adrenoceptors, Fluparoxan could reverse this suppression, a hypothesis that can be directly tested using microdialysis to measure ACh levels. These studies provide direct evidence of the compound's mechanism of action at a synaptic level and help to elucidate the functional consequences of α2-adrenoceptor blockade in the central nervous system.

Behavioral Pharmacology Paradigms

Behavioral pharmacology is essential for characterizing the functional effects of a neuroactive compound in a whole-organism context. For Fluparoxan, various animal models are used to demonstrate its efficacy in antagonizing the behavioral effects induced by α2-adrenoceptor agonists. These paradigms provide crucial preclinical data on the compound's potency and selectivity in vivo. nih.gov

A common paradigm involves the antagonism of agonist-induced sedation and hypothermia. nih.gov For example, the α2-adrenoceptor agonist clonidine induces a state of sedation and a drop in body temperature in rodents. nih.govmdpi.com Fluparoxan has been shown to effectively prevent clonidine-induced hypothermia and antinociception in conscious mice. nih.gov Similarly, in rats, Fluparoxan antagonizes hypothermia, sedation, and rotarod impairment induced by the agonist UK-14304. nih.gov These models are valuable for determining the in vivo potency and oral bioavailability of Fluparoxan. nih.gov

Below is a data table summarizing key findings from behavioral pharmacology studies with Fluparoxan:

| Animal Model | Agonist Used | Behavioral/Physiological Effect of Agonist | Effect of Fluparoxan | Reference |

|---|---|---|---|---|

| Conscious Mouse | Clonidine | Hypothermia and antinociception | Effective in preventing these effects | nih.gov |

| Rat | UK-14304 | Hypothermia and rotarod impairment | Antagonized these effects | nih.gov |

| Dog | UK-14304 | Sedation and bradycardia | Prevented these effects | nih.gov |

Other behavioral paradigms that could be utilized to explore the effects of Fluparoxan include drug discrimination studies and conditioned place preference (CPP) tests. nih.govwikipedia.orgfrontiersin.org In a drug discrimination task, animals are trained to distinguish between the effects of a specific drug and a placebo. nih.gov This could be used to assess whether Fluparoxan can block the discriminative stimulus properties of an α2-adrenoceptor agonist. The CPP paradigm is used to evaluate the rewarding or aversive properties of a compound. wikipedia.orgfrontiersin.org While not typically used for antagonists alone, it could be employed to see if Fluparoxan can block a place preference or aversion induced by an α2-adrenoceptor agonist.

Neuroimaging Techniques for Preclinical Receptor Occupancy and Functional Studies (e.g., PET, fMRI in animal models)

Preclinical neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are powerful, non-invasive tools for studying drug-receptor interactions and their downstream effects on brain activity in living animals. frontiersin.orgfrontiersin.org

PET imaging is particularly valuable for determining the in vivo receptor occupancy of a drug candidate. nih.gov This technique involves the use of a radiolabeled ligand that binds to the target receptor. By administering Fluparoxan and then the radioligand, researchers can measure the degree to which Fluparoxan displaces the radioligand, thereby quantifying the percentage of α2-adrenoceptors occupied by Fluparoxan at different doses. While specific PET studies using a radiolabeled form of Fluparoxan are not widely reported, the methodology has been successfully applied to study the occupancy of other α2C-adrenoceptor antagonists. nih.gov Such studies are crucial for correlating receptor occupancy levels with the observed behavioral and physiological effects of the drug, helping to establish a therapeutic window. Combined PET and in vivo microdialysis studies have also been used to validate that the binding of a radioligand, such as [11C]yohimbine, can serve as a marker for noradrenaline release. mdpi.com

fMRI, on the other hand, measures changes in blood flow and oxygenation (the BOLD signal) as an indirect marker of neuronal activity. frontiersin.org In the context of Fluparoxan research, fMRI can be used to investigate how α2-adrenoceptor blockade modulates brain network activity. For instance, researchers could administer an α2-adrenoceptor agonist to induce changes in brain connectivity and then administer Fluparoxan to observe the reversal of these effects. This would provide insights into the neural circuits modulated by α2-adrenoceptors and how Fluparoxan influences them. Pharmacological MRI (phMRI), a subfield of fMRI, is specifically designed to map the effects of psychoactive drugs on brain function. frontiersin.org

Molecular Biology Approaches

CRISPR/Cas9 and Transgenic Animal Model Development

The development of genetically modified animal models has revolutionized pharmacology, allowing for highly specific investigations into the roles of particular receptors and genes.

Transgenic animal models, such as mice with a "knockout" of a specific α2-adrenoceptor subtype, are invaluable tools for dissecting the precise mechanism of action of drugs like Fluparoxan. nih.gov For example, by administering Fluparoxan to mice lacking the α2A-adrenoceptor, researchers can determine if the drug's effects are mediated specifically through this subtype. Studies have already utilized transgenic mice lacking different α2-adrenoceptor subtypes to investigate the actions of α2-agonists. nih.gov Additionally, transgenic mice have been created that express human α2A-adrenoceptors in adipose tissue to create a more human-like model for pharmacological studies. researchgate.netnih.gov These models provide a powerful platform to test the specificity and functional consequences of Fluparoxan's interaction with the α2A-adrenoceptor subtype.

The advent of CRISPR/Cas9 gene-editing technology has further enhanced the ability to create sophisticated animal models with high precision and efficiency. nih.govelifesciences.org CRISPR/Cas9 could be used to introduce specific point mutations into the α2-adrenoceptor gene to study how these changes affect Fluparoxan binding and efficacy. It also allows for conditional knockouts, where the receptor gene is deleted only in specific cell types or at a particular time point, providing even greater control for investigating the drug's effects. elifesciences.org For instance, one could use CRISPR/Cas9 to knock out the α2-adrenoceptor specifically in noradrenergic neurons of the locus coeruleus to definitively link the effects of Fluparoxan to this brain region. The development of such models will be instrumental in further elucidating the detailed molecular and circuit-level mechanisms underlying the pharmacological actions of Fluparoxan.

Theoretical Frameworks and Future Research Directions

Hypotheses Regarding Underexplored Therapeutic Applications Based on Preclinical Data

The mechanism of enhancing noradrenergic and dopaminergic neurotransmission through α2-adrenoceptor blockade provides a strong rationale for exploring fluparoxan's utility beyond its originally intended indications [2, 3]. Preclinical findings suggest that its neurochemical effects could be therapeutically relevant in a range of central nervous system (CNS) and systemic disorders [10, 12].

The pathophysiology of several major neuropsychiatric disorders involves dysregulation of monoaminergic systems, presenting a clear therapeutic target for fluparoxan (B20672).

Parkinson's Disease (PD): While PD is defined by the loss of dopaminergic neurons in the substantia nigra, significant degeneration of noradrenergic neurons in the locus coeruleus also occurs and is linked to non-motor symptoms like depression, fatigue, and cognitive impairment . Preclinical studies with α2-antagonists have shown that blocking presynaptic α2-autoreceptors can increase norepinephrine (B1679862) release from surviving neurons. This enhancement of noradrenergic tone is hypothesized to alleviate depressive symptoms and improve executive function and attention, which are often poorly addressed by standard dopaminergic therapies . Fluparoxan could, therefore, serve as a valuable adjunctive therapy to L-DOPA, targeting a distinct and clinically important neurochemical deficit.

Schizophrenia: The negative and cognitive symptoms of schizophrenia (e.g., anhedonia, attentional deficits, executive dysfunction) are notoriously difficult to treat and are associated with hypo-dopaminergic activity in the prefrontal cortex (PFC). Preclinical models demonstrate that α2-adrenoceptor antagonists can increase the synaptic concentrations of both norepinephrine and dopamine (B1211576) specifically in the PFC . This is because α2-heteroreceptors are present on dopaminergic terminals, where they exert an inhibitory influence. By blocking these receptors, fluparoxan could disinhibit dopamine release, offering a targeted mechanism to ameliorate cognitive deficits without worsening psychosis, which is linked to hyper-dopaminergic activity in subcortical regions .

The table below summarizes these hypothesized applications based on preclinical evidence.

| Condition | Pathophysiological Rationale | Hypothesized Fluparoxan Effect | Supporting Preclinical Evidence [Citations] |

|---|---|---|---|

| Parkinson's Disease (Non-Motor Symptoms) | Degeneration of noradrenergic neurons in the locus coeruleus, leading to deficits in mood, arousal, and cognition. | Increases norepinephrine release from remaining neurons by blocking α2-autoreceptors, potentially improving mood and cognitive function. | [2, 10] |

| Schizophrenia (Cognitive & Negative Symptoms) | Hypofunction of dopamine and norepinephrine pathways in the prefrontal cortex. | Blocks α2-autoreceptors and heteroreceptors, increasing synaptic levels of both norepinephrine and dopamine in the PFC. | [7, 17] |

Alpha-2 adrenoceptors are widely expressed outside the CNS, including in the pancreas, platelets, and vasculature. Their systemic blockade by fluparoxan presents theoretical therapeutic opportunities. For instance, α2A-adrenoceptors on pancreatic β-cells tonically inhibit insulin (B600854) secretion. Antagonism at this site could theoretically enhance glucose-stimulated insulin release, suggesting a potential, though highly speculative, role in managing certain forms of metabolic dysfunction or type 2 diabetes. Further research is required to determine if fluparoxan possesses the necessary subtype selectivity and pharmacokinetic profile to be explored for such systemic indications without inducing unwanted cardiovascular effects.

Conceptual Models of Fluparoxan's Mechanism of Action in Disease States Based on Preclinical Findings

Based on existing preclinical data, conceptual models can be constructed to illustrate how fluparoxan might correct pathophysiological states.

Model for Cognitive Enhancement in Neurodegeneration:

Pathological State: In conditions like Parkinson's or Alzheimer's disease, there is a progressive loss of noradrenergic neurons originating in the locus coeruleus .

Compensatory Failure: The remaining neurons are subject to strong negative feedback via presynaptic α2-autoreceptors, which limits their ability to compensate for the neuronal loss by increasing norepinephrine (NE) output.

Pharmacological Intervention: Fluparoxan binds to and blocks these presynaptic α2-autoreceptors.

Neurochemical Outcome: The autoinhibitory signal is removed, leading to a disinhibition of the neuron. This results in an increased firing rate and greater NE release per action potential into the synaptic cleft .

Functional Restoration: Elevated synaptic NE levels enhance signaling at postsynaptic α1- and β-adrenoceptors in key brain regions like the prefrontal cortex and hippocampus. This is hypothesized to improve downstream processes critical for attention, working memory, and executive function .

Model for Pro-Cognitive Effects in Schizophrenia:

Pathological State: The prefrontal cortex exhibits reduced levels of synaptic dopamine (DA) and norepinephrine (NE), contributing to cognitive deficits.

Pharmacological Intervention: Fluparoxan acts on two distinct receptor populations in the PFC.

It blocks α2-autoreceptors on noradrenergic terminals, increasing NE release.

It blocks α2-heteroreceptors located on dopaminergic terminals, removing a key inhibitory brake on DA release .

Neurochemical Outcome: A simultaneous, localized increase in both NE and DA in the PFC.

Functional Restoration: The dual enhancement of catecholamine signaling is believed to synergistically improve the "signal-to-noise" ratio in PFC neuronal circuits, thereby ameliorating deficits in working memory and executive control associated with the disease .

Q & A

Q. What experimental models are standard for evaluating α2-adrenoceptor antagonism by Fluparoxan hydrochloride?

Fluparoxan's pharmacological activity is typically assessed using isolated tissue preparations. Key models include:

- Rat vas deferens : Field-stimulated preparations measure inhibition of twitch responses induced by α2-agonists (e.g., UK-14304). Schild plot analysis determines antagonist affinity (pKB values), with Fluparoxan showing competitive antagonism and gradients close to unity .

- Guinea-pig ileum : Similar methodologies evaluate antagonism of agonist-induced inhibition, confirming selectivity for α2 over α1 receptors .

- Mouse in vivo models : Fluparoxan prevents chlorpromazine-induced hypothermia, validating central α2-adrenoceptor blockade .

Q. What structural features contribute to Fluparoxan’s selectivity for α2-adrenoceptors over α1 subtypes?

Fluparoxan’s tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole scaffold enhances α2 receptor binding. Competitive binding assays demonstrate >100-fold selectivity for α2 over α1 receptors, attributed to its ability to occupy the receptor’s hydrophobic pocket without activating Gq-coupled α1 pathways .

Q. How should researchers validate Fluparoxan’s purity and stability in experimental settings?

- Analytical methods : Use HPLC or LC/MS to confirm purity (≥98%) and stability under storage conditions (-20°C for ≥5 years) .

- In vitro validation : Pre-experiment solubility tests in Krebs-Henseleit buffer (pH 7.4, 2.5 mM CaCl₂) ensure bioactivity retention .

Advanced Research Questions

Q. How can conflicting data on Fluparoxan’s α2-adrenoceptor subtype selectivity (α2A vs. α2B) be resolved?

Discrepancies arise from tissue-specific receptor expression and assay conditions. To address this:

- Use recombinant receptor systems : Compare Fluparoxan’s pKB values in HEK-293 cells expressing human α2A, α2B, or α2C subtypes to eliminate tissue variability .

- Control for species differences : Rat studies may overrepresent α2B effects, whereas human models favor α2A. Cross-validate findings using radioligand displacement assays (e.g., [³H]-RX821002) .

Q. What methodological considerations are critical for designing in vivo studies on Fluparoxan’s neuroprotective effects?

- Dose optimization : Start with 0.1–10 mg/kg (oral) based on murine models preventing chlorpromazine-induced hypothermia .

- Behavioral endpoints : Incorporate tests like forced swim (depression) or Morris water maze (cognitive function) to link receptor antagonism to phenotypic outcomes .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and blood-brain barrier penetration via LC-MS/MS to ensure CNS bioavailability .

Q. How should researchers analyze contradictory potency metrics in Fluparoxan studies (e.g., varying IC₅₀ values)?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Replicate experiments using standardized agonist concentrations (e.g., 2 × 10⁻⁸ M UK-14304) and buffer conditions (95% O₂/5% CO₂) .

- Data normalization : Express results as % inhibition relative to control twitch amplitude to reduce inter-study variability .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers and calculate weighted mean pKB values .

Methodological Resources

- Schild plot analysis : Essential for determining antagonist affinity (pA₂) and verifying competitive antagonism .

- Radioligand binding assays : Use [³H]-yohimbine to quantify receptor occupancy in membrane preparations .

- Ethical compliance : Adhere to institutional guidelines for animal studies, including anesthesia (e.g., ketamine/xylazine) and post-procedural care .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.